molecular formula C28H26N4O4S2 B2732819 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 533867-40-2

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2732819
CAS No.: 533867-40-2
M. Wt: 546.66
InChI Key: XWTQOZFQLTYFQW-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups, including a benzo[d]thiazol-2-ylamino group, an indole group, and a benzamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structures of all compounds were confirmed using spectral studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect on steel in acidic solutions. Experimental and theoretical studies reveal that certain benzothiazole derivatives offer high inhibition efficiencies against steel corrosion, surpassing previously reported inhibitors within the same family. These inhibitors are adsorbed onto metal surfaces through both physical and chemical interactions, providing a protective layer against corrosion. Quantum chemical parameters, calculated using the density functional theory (DFT), correlate well with experimental results, suggesting a methodical approach to designing efficient corrosion inhibitors based on benzothiazole structures (Hu et al., 2016).

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a subject of interest over the last five decades, with numerous studies revealing that modifications at specific positions on the benzothiazole (BT) scaffold can significantly influence antitumor properties. New benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, displaying cytotoxic effects against various cancer cell lines. The synthesis process involves multiple steps, starting with the creation of benzaldehyde derivatives and concluding with the formation of benzothiazole acylhydrazide derivatives, which are then evaluated for their anticancer efficacy. Such research highlights the therapeutic potential of benzothiazole derivatives in cancer treatment, paving the way for further investigation into structurally related compounds, including N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their pharmacological activity. For example, some compounds have shown good dopamine D2 and serotonin 5HT2A receptor antagonist activity, which could indicate atypical antipsychotic activity .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated through acute toxicity studies .

Future Directions

The future directions for this compound could involve further studies to confirm its binding with human receptors for the design and development of potent antagonists . Additionally, these molecules could find applications in organic and medicinal chemistry .

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-35-22-12-11-18(15-23(22)36-2)27(34)29-13-14-32-16-25(19-7-3-5-9-21(19)32)37-17-26(33)31-28-30-20-8-4-6-10-24(20)38-28/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,34)(H,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTQOZFQLTYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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